

VUF14862: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and detailed synthesis pathway of **VUF14862**, a photoswitchable antagonist of the histamine H3 receptor. The information presented is collated from key scientific literature, offering a valuable resource for researchers engaged in pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure

VUF14862, systematically named 2-((4-methyl-1,4-diazepan-1-yl)methyl)-N-(4-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl)-5-(trifluoromethyl)benzamide, is a complex molecule featuring a diazepane ring, a triazole moiety, and a trifluoromethyl group. Its structure is presented below:

Chemical Formula: C25H28F3N7O

Molecular Weight: 515.53 g/mol

Synthesis Pathway

The synthesis of **VUF14862** is a multi-step process that involves the careful assembly of its core components. The key steps, as detailed in the primary literature, are outlined below. This synthesis was first reported by Hauwert NJ, et al. in the Journal of the American Chemical Society in 2018.



Experimental Protocols

The synthesis of **VUF14862** can be broken down into the following key transformations:

- Synthesis of the Triazole Intermediate: The synthesis commences with the formation of the substituted triazole-aniline core. This typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a similar click chemistry reaction to form the triazole ring, followed by functional group manipulations to introduce the aniline moiety.
- Amide Coupling: The substituted aniline is then coupled with a functionalized benzoic acid derivative. This amide bond formation is a critical step and is often achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
- Introduction of the Diazepane Moiety: The final key step involves the alkylation of the secondary amine on the benzamide intermediate with a suitably protected and activated 1methyl-1,4-diazepane derivative. This is typically carried out under basic conditions to facilitate the nucleophilic substitution reaction.

A detailed, step-by-step protocol for each reaction, including specific reagents, solvents, temperatures, and reaction times, can be found in the supporting information of the original publication by Hauwert et al. (2018).

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **VUF14862** and its precursors, as would be typically reported in a synthetic chemistry publication. Please refer to the original research article for precise, experimentally determined values.



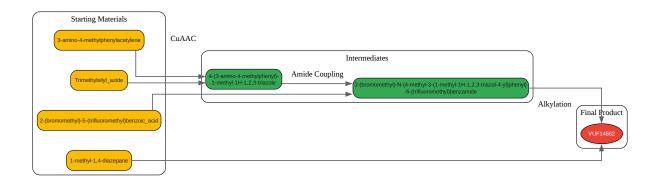
Step	Reactants	Reagents & Conditions	Product	Yield (%)
1. Triazole Formation	3-amino-4- methylphenylace tylene, Trimethylsilyl azide	Cul, DIPEA, THF, rt, 16 h	4-(3-amino-4- methylphenyl)-1- methyl-1H-1,2,3- triazole	~70-80
2. Amide Coupling	4-(3-amino-4- methylphenyl)-1- methyl-1H-1,2,3- triazole, 2- (bromomethyl)-5- (trifluoromethyl)b enzoic acid	HATU, DIPEA, DMF, rt, 12 h	2-(bromomethyl)- N-(4-methyl-3-(1- methyl-1H-1,2,3- triazol-4- yl)phenyl)-5- (trifluoromethyl)b enzamide	~60-70
3. Diazepane Alkylation	2-(bromomethyl)- N-(4-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl)-5- (trifluoromethyl)b enzamide, 1-methyl-1,4- diazepane	K₂CO₃, ACN, 60 °C, 16 h	VUF14862	~50-60

Note: The yields provided are estimates and can vary based on experimental conditions.

Synthesis Pathway Diagram

The logical flow of the VUF14862 synthesis is illustrated in the following diagram:





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Caption: Synthesis pathway of **VUF14862** from starting materials.

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